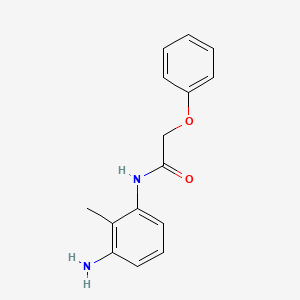

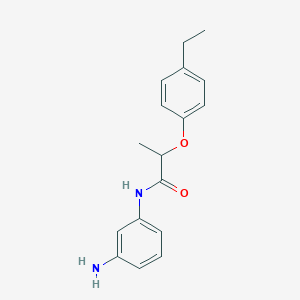

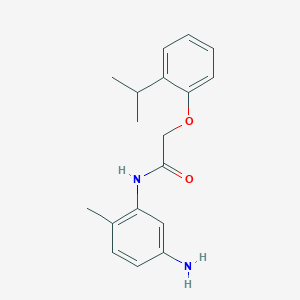

![molecular formula C7H4INO B3174840 5-Iodobenzo[d]isoxazole CAS No. 954371-46-1](/img/structure/B3174840.png)

5-Iodobenzo[d]isoxazole

Übersicht

Beschreibung

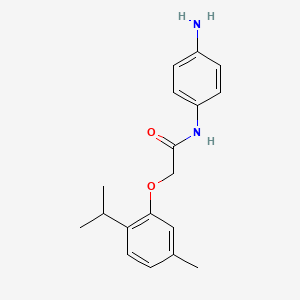

5-Iodobenzo[d]isoxazole is an organic compound that belongs to the isoxazole family of heterocycles . It has a CAS Number of 954371-46-1 and a molecular weight of 245.02 . The compound is typically a white to off-white solid .

Synthesis Analysis

Isoxazoles, including this compound, can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .Molecular Structure Analysis

The InChI code for this compound is1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H . This indicates that the compound has a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . Chemical Reactions Analysis

Isoxazoles, including this compound, can undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . The compound has a molecular weight of 245.02 .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

New Catalytic Methods for Isoxazole Synthesis : Isoxazole compounds, including 5-Iodobenzo[d]isoxazole, are synthesized using catalytic methods involving hypervalent iodine reagents. This approach offers advantages like mild reaction conditions and good yields (Jian, 2013).

Cycloaddition Reactions for Isoxazole Formation : Benzo[d]isoxazoles can undergo cycloaddition reactions with ynamides or propargyl esters, catalyzed by gold, to form diverse compounds, showcasing their utility in organic synthesis (Xu et al., 2018).

Application in Corrosion Inhibition

- Corrosion Inhibitor for Metals : Isoxazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments, demonstrating the protective capabilities of such compounds (Aslam et al., 2020).

Antiviral Activity

- Antiviral Properties : Isoxazol-5-yl-2′-deoxyuridines, derived from 5-iodo-2′-deoxyuridine, have shown activity against a range of viruses, indicating potential therapeutic applications (Lee et al., 2008).

Environmental and Agricultural Applications

- Iodine Accumulation in Agriculture : Iodine compounds, including iodobenzoates, have been studied for their effects on plant growth and development, indicating potential agricultural applications (Halka et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Isoxazoles, including 5-Iodobenzo[d]isoxazole, continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Wirkmechanismus

Target of Action

Isoxazoles and their benzo-fused analogues, such as 5-iodobenzo[d]isoxazole, are well represented in biologically active drugs . They are known to interact with various biological targets due to their unique chemistry .

Mode of Action

The mode of action of this compound involves its interaction with these biological targets. The weak character of the nitrogen-oxygen bond in the isoxazole ring expands its utility into the realm of masked functionalities . Metalation reactions play an active role in the derivatization of isoxazoles and benzisoxazoles . Some of these derivatives, which include fragmentation products, have shown their utility as supramolecular entities and pharmacologically active agents .

Biochemical Pathways

The presence of isoxazoles in biologically active drugs and agrochemicals suggests that they may influence a variety of biochemical pathways .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Result of Action

Isoxazoles and their derivatives have been shown to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Eigenschaften

IUPAC Name |

5-iodo-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSFRLVYRYSUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

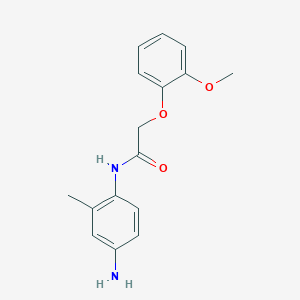

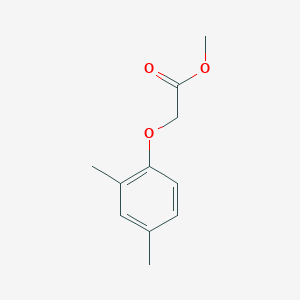

![[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174759.png)